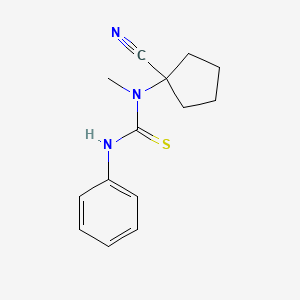
N-(1-氰基环戊基)-N-甲基-N'-苯基硫脲
描述
N-(1-cyanocyclopentyl)-N-methyl-N'-phenylthiourea (NCPMTU) is an organosulfur compound that has been studied extensively for its potential applications in scientific research. NCPMTU is an organosulfur compound, meaning that it contains both sulfur and carbon atoms. NCPMTU is a white, crystalline solid with a melting point of around 135-136°C. It is soluble in a variety of organic solvents, including ethanol, methanol, and chloroform. NCPMTU has a variety of uses in scientific research, including as a reagent in organic synthesis, a catalyst in chemical reactions, and a ligand in coordination chemistry.
科学研究应用
1. 杂环系统的形成
N-(1-氰基环戊基)-N-甲基-N'-苯基硫脲作为一种硫脲衍生物,在形成各种杂环系统中发挥作用。芳基甘氧醛与硫脲的反应,包括N-甲基和N-苯基硫脲,是一个受温度、溶剂和甘氧醛性质等因素影响的分步过程。这些反应可以导致不同类型的杂环系统的形成,展示了这些化合物在有机合成中的结构多样性和潜在用途 (Anishchenko et al., 2014)。
2. 生理活性化合物的合成
N-(1-氰基环戊基)-N-甲基-N'-苯基硫脲可能参与自由基环化反应,这是一种广泛用于构建碳氢和杂环化合物的方法,包括天然产物。这些自由基环化的区域化学性质可以通过反应温度和自由基前体的性质来控制。这种方法在合成具有重要治疗作用的材料方面具有重要应用 (Ishibashi & Tamura, 2004)。
3. 烟草和癌症研究中的生物标志物分析
虽然与N-(1-氰基环戊基)-N-甲基-N'-苯基硫脲没有直接关联,但硫脲及其衍生物被用于分析检测人类尿液致癌物代谢产物。这种方法在烟草和癌症研究中至关重要,为了解致癌物暴露、代谢和潜在癌症相关生物标志物的发展提供了见解 (Hecht, 2002)。
属性
IUPAC Name |
1-(1-cyanocyclopentyl)-1-methyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-17(14(11-15)9-5-6-10-14)13(18)16-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNOISQVGGCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NC1=CC=CC=C1)C2(CCCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Cyanocyclopentyl)-3-methyl-1-phenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



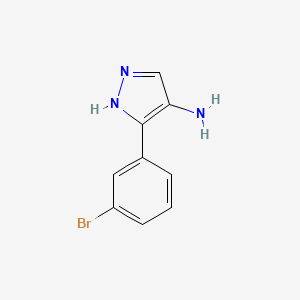
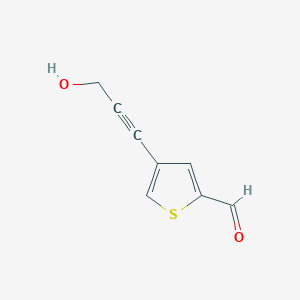
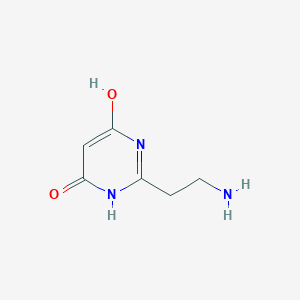
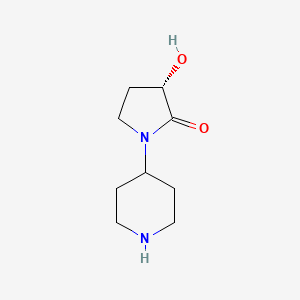
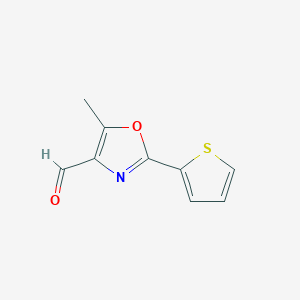
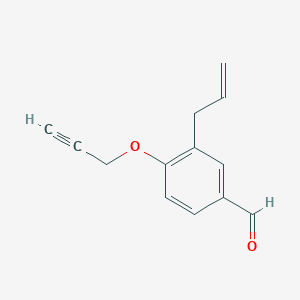
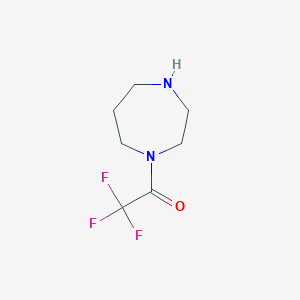
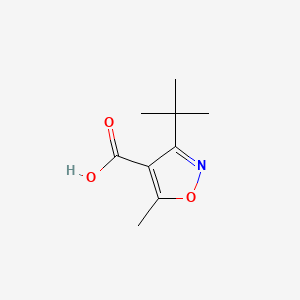
![3-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B1372526.png)
![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)
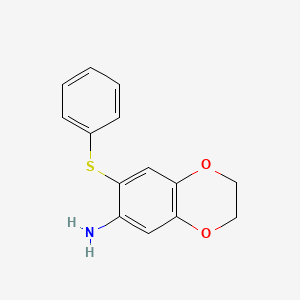
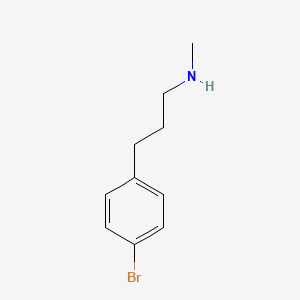
![1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1372531.png)
![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)